molecular formula C16H18Br2N2S B11947192 N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide CAS No. 853344-44-2

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide

Cat. No.: B11947192
CAS No.: 853344-44-2
M. Wt: 430.2 g/mol
InChI Key: HJRZOJKREXSVSE-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide typically involves the reaction of 2-(2-thienyl)quinoline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The dihydrobromide salt is then obtained by treating the amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-(2-thienyl)-4-quinolinecarboxamide
  • N-Isopropyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Uniqueness

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

853344-44-2

Molecular Formula

C16H18Br2N2S

Molecular Weight

430.2 g/mol

IUPAC Name

N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrobromide

InChI

InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H

InChI Key

HJRZOJKREXSVSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br

Origin of Product

United States

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